molecular formula C18H16N2O2 B5740270 2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylacrylamide

2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylacrylamide

Cat. No. B5740270
M. Wt: 292.3 g/mol
InChI Key: XBETYBKGYSMCQT-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylacrylamide, also known as CMMPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated extensively. In

Scientific Research Applications

2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylacrylamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have a variety of biological activities, including anticancer, antibacterial, and antifungal properties. 2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylacrylamide has also been investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylacrylamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylacrylamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may improve cognitive function in individuals with neurological disorders. 2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylacrylamide has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylacrylamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been found to have antibacterial and antifungal properties. 2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylacrylamide has been investigated for its potential to improve cognitive function in individuals with neurological disorders, and it has been found to improve memory and learning in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylacrylamide in lab experiments is its broad range of biological activities. It has been found to have anticancer, antibacterial, and antifungal properties, as well as potential therapeutic applications for neurological disorders. However, one limitation of using 2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylacrylamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylacrylamide. One area of interest is the development of 2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylacrylamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylacrylamide's potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylacrylamide and its effects on various biological pathways.

Synthesis Methods

The synthesis of 2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylacrylamide involves the reaction of 4-methoxy-2-methylbenzaldehyde with malononitrile, followed by the addition of N-phenylacrylamide. This reaction yields 2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylacrylamide as a white solid with a melting point of 156-158°C.

properties

IUPAC Name

(E)-2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-10-17(22-2)9-8-14(13)11-15(12-19)18(21)20-16-6-4-3-5-7-16/h3-11H,1-2H3,(H,20,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBETYBKGYSMCQT-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C=C(\C#N)/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(4-methoxy-2-methylphenyl)-N-phenylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.